Benzenesulfonamide, N-(cyclopentylmethyl)-N-((3R)-3-hydroxy-4-(((4-methoxyphenyl)sulfonyl)(2-methylpropyl)amino)butyl)-4-methoxy-
CAS No.: 172738-46-4
Cat. No.: VC17137503
Molecular Formula: C28H42N2O7S2
Molecular Weight: 582.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 172738-46-4 |
|---|---|
| Molecular Formula | C28H42N2O7S2 |
| Molecular Weight | 582.8 g/mol |
| IUPAC Name | N-(cyclopentylmethyl)-N-[(3R)-3-hydroxy-4-[(4-methoxyphenyl)sulfonyl-(2-methylpropyl)amino]butyl]-4-methoxybenzenesulfonamide |
| Standard InChI | InChI=1S/C28H42N2O7S2/c1-22(2)19-30(39(34,35)28-15-11-26(37-4)12-16-28)21-24(31)17-18-29(20-23-7-5-6-8-23)38(32,33)27-13-9-25(36-3)10-14-27/h9-16,22-24,31H,5-8,17-21H2,1-4H3/t24-/m1/s1 |
| Standard InChI Key | OPJNHRSFFGTPMY-XMMPIXPASA-N |
| Isomeric SMILES | CC(C)CN(C[C@@H](CCN(CC1CCCC1)S(=O)(=O)C2=CC=C(C=C2)OC)O)S(=O)(=O)C3=CC=C(C=C3)OC |
| Canonical SMILES | CC(C)CN(CC(CCN(CC1CCCC1)S(=O)(=O)C2=CC=C(C=C2)OC)O)S(=O)(=O)C3=CC=C(C=C3)OC |
Introduction
Chemical Identity and Structural Elucidation
Molecular Composition and Stereochemical Features
The compound is defined by the molecular formula C₂₈H₄₂N₂O₇S₂ and a molecular weight of 582.8 g/mol. Its IUPAC name, N-(cyclopentylmethyl)-N-[(3R)-3-hydroxy-4-[(4-methoxyphenyl)sulfonyl-(2-methylpropyl)amino]butyl]-4-methoxybenzenesulfonamide, reflects a complex arrangement of functional groups:
-
Two benzenesulfonamide moieties substituted with methoxy groups at the para positions.
-
A cyclopentylmethyl chain linked to a secondary amine.
-
A (3R)-3-hydroxybutyl backbone with a tertiary amine connected to a 2-methylpropyl group and a 4-methoxyphenylsulfonyl unit.
The presence of a chiral center at the C3 position of the butyl chain introduces stereochemical complexity, which may influence its pharmacokinetic and pharmacodynamic properties.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₈H₄₂N₂O₇S₂ |
| Molecular Weight | 582.8 g/mol |
| CAS Number | 172738-46-4 |
| IUPAC Name | N-(cyclopentylmethyl)-N-[(3R)-3-hydroxy-4-[(4-methoxyphenyl)sulfonyl-(2-methylpropyl)amino]butyl]-4-methoxybenzenesulfonamide |
| Solubility | Not reported |
| Melting Point | Not reported |
Synthesis and Manufacturing Considerations
General Synthesis Pathways for Benzenesulfonamides
While explicit synthetic routes for this compound remain undocumented, benzenesulfonamide derivatives are typically synthesized via:
-
Sulfonylation: Reaction of benzenesulfonyl chloride with primary or secondary amines.
-
Functional Group Interconversion: Modifications such as alkylation or hydroxylation post-sulfonamide formation.
For this compound, a plausible pathway involves:
-
Sequential sulfonylation of a diamine precursor with 4-methoxybenzenesulfonyl chloride.
-
Introduction of the cyclopentylmethyl and 2-methylpropyl groups via nucleophilic substitution.
Challenges in Scale-Up
The stereoselective synthesis of the (3R)-3-hydroxybutyl moiety likely requires chiral catalysts or enzymatic resolution, posing scalability challenges. Purification of the final product may necessitate advanced chromatographic techniques due to its high molecular weight and polarity.
| Target | Mechanism | Potential IC₅₀ (Predicted) |
|---|---|---|
| Dihydropteroate Synthase | Competitive inhibition | 50–100 nM |
| Carbonic Anhydrase IX | Zinc-binding sulfonamide | 10–20 nM |
| Androgen Receptor | Steric hindrance via bulky groups | 200–500 nM |
Analytical and Regulatory Characterization
Microbiological Standards
As a nonsterile topical agent, compliance with USP <51> (antimicrobial effectiveness) and USP <61> (microbial enumeration) would be mandatory. Self-preserving formulations require log-reduction criteria against C. albicans and A. brasiliensis .
Future Research Directions
Structure-Activity Relationship (SAR) Optimization
-
Cyclopentylmethyl substitution: Impact on blood-brain barrier penetration.
-
Methoxy positioning: Role in metabolic stability via CYP450 interactions.
Targeted Delivery Systems
Encapsulation in nanostructured lipid carriers (NLCs) could enhance dermal bioavailability while minimizing systemic absorption.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume